molecular formula C5H4BF3N2O2 B11905861 (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid

(5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid

Cat. No.: B11905861
M. Wt: 191.91 g/mol
InChI Key: CZGOVKYDUNUIJD-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid: is a boronic acid derivative with a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid typically involves the use of halogenated pyrimidines as starting materials. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with a boronic acid reagent under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed:

Scientific Research Applications

Chemistry: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable building block for designing molecules with specific biological activities .

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials science. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid primarily involves its role as a boron reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Uniqueness: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in various chemical reactions and applications .

Properties

Molecular Formula

C5H4BF3N2O2

Molecular Weight

191.91 g/mol

IUPAC Name

[5-(trifluoromethyl)pyrimidin-2-yl]boronic acid

InChI

InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-10-4(6(12)13)11-2-3/h1-2,12-13H

InChI Key

CZGOVKYDUNUIJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)C(F)(F)F)(O)O

Origin of Product

United States

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